![molecular formula C16H14N2O2 B4766783 1,4-diphenyl-2,5-piperazinedione CAS No. 20635-51-2](/img/structure/B4766783.png)
1,4-diphenyl-2,5-piperazinedione
Overview
Description
1,4-Diphenyl-2,5-piperazinedione is a type of diketopiperazine (DKP), which is a class of organic compounds related to piperazine but containing two amide linkages . DKPs are the smallest known class of cyclic peptide . Despite their name, they are not ketones, but amides .
Synthesis Analysis
Diketopiperazines, including 1,4-diphenyl-2,5-piperazinedione, are synthesized by a wide range of organisms, including bacteria, fungi, more complex marine microorganisms, and even mammals . A specific reaction involving 1,4-diphenyl-2,6-piperazinedione with chloranil in benzene at refluxing temperature has been reported .
Molecular Structure Analysis
The molecular formula of 1,4-diphenyl-2,5-piperazinedione is C16H14N2O2 . Its average mass is 266.295 Da .
Chemical Reactions Analysis
A novel reaction of 1,4-diphenyl-2,6-piperazinedione with chloranil in benzene at refluxing temperature has been reported . This reaction afforded an adduct, which was formed through dehydrogenation followed by 1,3-dipolar cycloaddition of chloranil to the intermediate mesoionic species .
Scientific Research Applications
Chemical Reactions
1,4-diphenyl-2,5-piperazinedione can participate in novel chemical reactions. For instance, it reacts with chloranil in benzene at refluxing temperature to afford an adduct . This reaction involves dehydrogenation followed by 1,3-dipolar cycloaddition of chloranil to the intermediate mesoionic species .
Antifungal Agents
Substituted 1,4-diphenyl-3,6-dimercapto-2,5-piperazinediones and substituted 1,4-diphenyl-3,6-epi(dithia or tetrathia)-2,5-piperazinediones, which are derivatives of 1,4-diphenyl-2,5-piperazinedione, have been found to be useful as antifungal agents . These compounds can be used to treat a variety of fungal infections.
Antioxidative Activities
A series of novel 1,4-disubstituted piperazine-2,5-diones, which are derivatives of 1,4-diphenyl-2,5-piperazinedione, have been synthesized and evaluated for their antioxidative activities . These compounds were tested using a H2O2-induced oxidative stress model .
Mechanism of Action
Target of Action
1,4-Diphenyl-2,5-piperazinedione, also known as a diketopiperazine (DKP), is a class of organic compounds related to piperazine but containing two amide linkages Dkps are known to interact with a wide range of biological targets due to their structural diversity .
Mode of Action
It has been suggested that dkps can inhibit the activities of bacteria, fungi, viruses, and potentially protozoa, as well as exhibit antitumor and antiprion properties
Biochemical Pathways
1,4-Diphenyl-2,5-piperazinedione is reported to have antioxidant activity . Antioxidants are capable of inhibiting free radicals, which play an important role in human diet, protection of foods, anti-aging cosmetics, among others
Result of Action
It has been suggested that dkps can inhibit the activities of bacteria, fungi, viruses, and potentially protozoa, as well as exhibit antitumor and antiprion properties .
Action Environment
It’s worth noting that dkps are synthesized by a wide range of organisms, including bacteria, fungi, more complex marine microorganisms, and even mammals . This suggests that the compound’s action may be influenced by various environmental factors.
properties
IUPAC Name |
1,4-diphenylpiperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-12-18(14-9-5-2-6-10-14)16(20)11-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTGGFFRHMKGRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367002 | |
Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenylpiperazine-2,5-dione | |
CAS RN |
20635-51-2 | |
Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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